

A Technical Guide to Pyrazolopyridine-Based Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate*

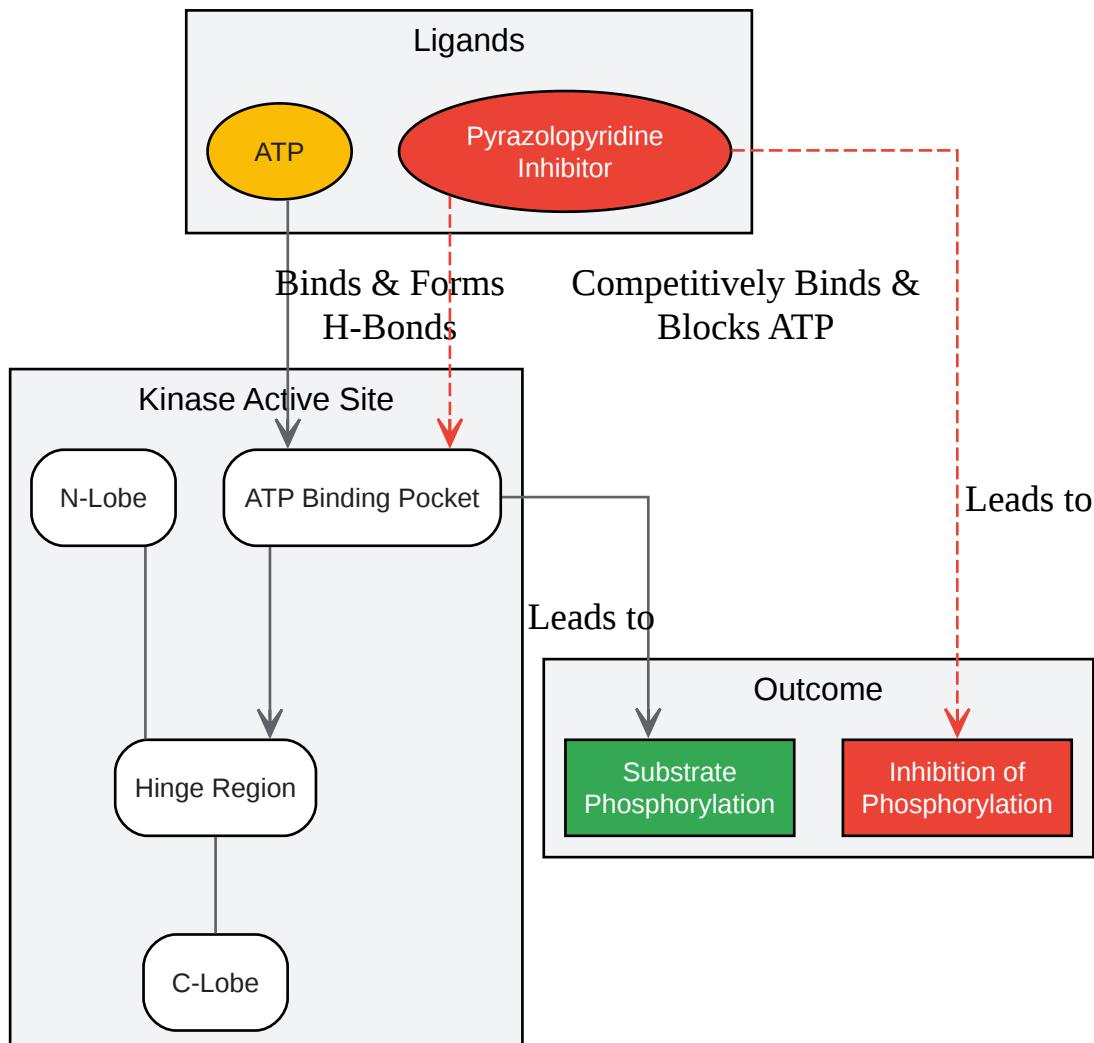
Cat. No.: *B1529513*

[Get Quote](#)

Abstract

Protein kinases, pivotal regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern oncology.^{[1][2]} The aberrant activity of these enzymes is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis.^[1] Small-molecule kinase inhibitors, designed to compete with ATP at the enzyme's active site, have revolutionized cancer treatment.^{[3][4]} Within this landscape, the pyrazolopyridine scaffold has distinguished itself as a "privileged" heterocyclic core.^{[1][5]} Its structural resemblance to the purine ring of ATP allows it to effectively function as a hinge-binder, anchoring the inhibitor within the kinase's ATP-binding pocket.^{[1][4]} This guide provides an in-depth technical overview of pyrazolopyridine-based kinase inhibitors, covering their mechanism of action, structure-activity relationships (SAR), key therapeutic targets, and the experimental workflows essential for their discovery and validation. Several inhibitors built on this scaffold, such as selpercatinib, glumetinib, and olveremabatinib, have already received regulatory approval or are in late-stage clinical trials, underscoring the clinical significance of this chemical class.^{[1][3]}

The Pyrazolopyridine Core: A Privileged Scaffold for Kinase Inhibition


The pyrazolopyridine bicyclic system, also known as azaindazole, exists in several isomeric forms, with the 1H-pyrazolo[3,4-b]pyridine subtype being the most prevalent in reported kinase

inhibitors.^[1] The strategic placement of nitrogen atoms in this scaffold makes it an excellent bioisostere for adenine, the nitrogenous base of ATP.^{[1][4]} This mimicry is fundamental to its mechanism of action.

Mechanism of Action: Hinge-Binding and ATP Competition

Kinases possess a catalytic domain with a deep cleft that binds ATP. This cleft is characterized by a flexible "hinge region" connecting the N-terminal and C-terminal lobes of the kinase. The adenine ring of ATP forms critical hydrogen bonds with the backbone of this hinge region.^[1] Pyrazolopyridine-based inhibitors are designed to exploit this interaction. The nitrogen atoms of the pyrazolopyridine core form one or more hydrogen bonds with the same hinge residues, effectively occupying the space meant for ATP and preventing the phosphorylation of substrate proteins.^[1] This competitive inhibition is the cornerstone of their anti-cancer activity.

Fig 1: ATP Competition by Pyrazolopyridine Inhibitors

[Click to download full resolution via product page](#)

Caption: Competitive inhibition at the kinase hinge region.

Key Kinase Targets and Representative Inhibitors

The versatility of the pyrazolopyridine scaffold allows for its derivatization at multiple positions, enabling medicinal chemists to achieve potency and selectivity against a wide array of cancer-relevant kinases.^[1]

SRC Family Kinases (SFKs)

The SRC kinase is a non-receptor tyrosine kinase whose hyperactivation is linked to aberrant signaling in cell proliferation, survival, and migration.[6][7] The development of pyrazolopyrimidine and pyrazolopyridine inhibitors has yielded compounds with high potency and selectivity for SRC.[6][8][9]

- eCF506: A potent pyrazolopyrimidine inhibitor with a subnanomolar IC₅₀ for SRC and over 1,000-fold selectivity against the related ABL kinase.[8][10] This high selectivity is crucial for minimizing off-target effects.
- SI-388: A newer pyrazolo[3,4-d]pyrimidine derivative identified as a potent SRC inhibitor that hampers glioblastoma cell viability and enhances sensitivity to radiation.[6]

Cyclin-Dependent Kinases (CDKs)

CDKs are serine/threonine kinases that govern the cell cycle.[11] Their dysregulation is a common feature in cancer, making them attractive therapeutic targets.[11][12]

- Roscovitine: While not a pyrazolopyridine itself, its bicyclic structure served as an important reference compound for the development of pyrazolopyridine-based CDK2 inhibitors.[11]
- Pyrazolopyridine Derivatives: Researchers have synthesized novel pyrazolo[3,4-b]pyridine derivatives that exhibit potent inhibitory activity against CDK2/cyclin A2, with IC₅₀ values in the sub-micromolar range, comparable to or exceeding that of roscovitine.[11]

EGFR and VEGFR-2

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key tyrosine kinases involved in tumor growth and angiogenesis, respectively.[13][14][15] Dual inhibition of these pathways is a validated anti-cancer strategy.

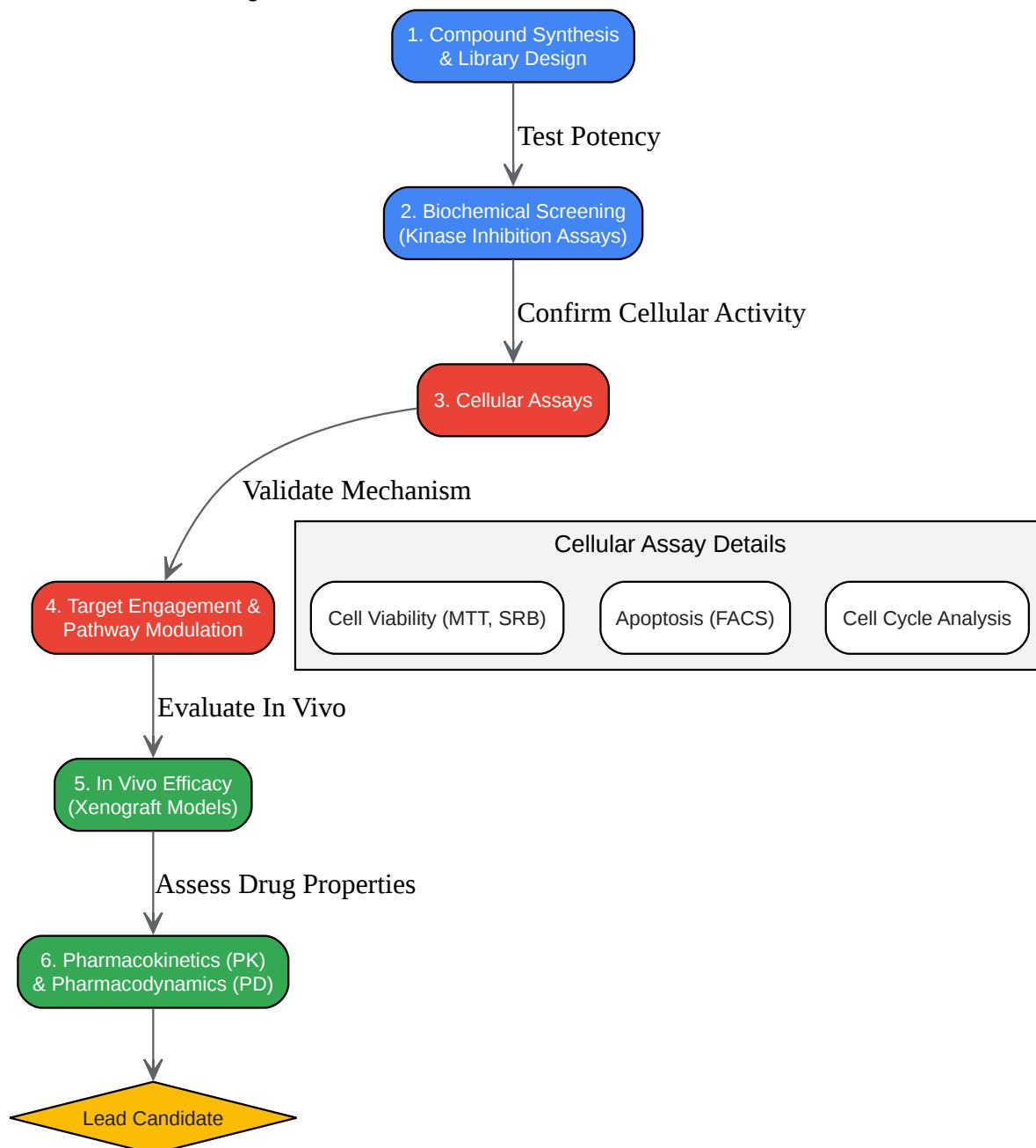
- Compound 3f (Pyrazolopyridine Derivative): This compound demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2, induced cell cycle arrest at the G1/S phase, and promoted apoptosis in HCT-116 colon cancer cells.[13]

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are critical components of signaling pathways that regulate immune responses and hematopoiesis.[16][17] Selective JAK

inhibitors are used to treat myeloproliferative neoplasms and autoimmune diseases.[18][19]

- Gandotinib (LY2784544): An orally bioavailable and selective JAK2 inhibitor based on a 3-aminopyrazole scaffold.[5]
- Pyrazolopyrimidine Derivatives: Optimization of a pyrazolo[1,5-a]pyrimidine scaffold led to the discovery of potent and selective JAK2 inhibitors that demonstrated in vivo efficacy in a JAK2-dependent xenograft model.[18]


Summary of Representative Inhibitors

Target Kinase(s)	Representative Compound Class / Example	Key Findings	Reference(s)
SRC	Pyrazolopyrimidine (eCF506)	Subnanomolar IC ₅₀ for SRC; >1000-fold selectivity over ABL.	[8][10]
CDK2	1H-pyrazolo[3,4-b]pyridines	IC ₅₀ values ranging from 0.24 to 0.93 μM against CDK2/cyclin A2.	[11]
EGFR / VEGFR-2	Pyrazolopyridine derivative (3f)	Dual inhibition with IC ₅₀ values of 0.066 μM (EGFR) and 0.102 μM (VEGFR-2).	[13]
JAK2	Pyrazolo[1,5-a]pyrimidine (7j)	Potent and selective JAK2 inhibition; demonstrated in vivo target knockdown.	[18]
CSK	Pyrazolo[1,5-a]pyridine	Replacement of a pyridazinone core with pyrazolopyridine significantly improved potency.	[1][20]

Experimental Validation Workflow

The discovery and validation of a novel pyrazolopyridine kinase inhibitor follows a structured, multi-stage process, moving from initial biochemical potency to cellular effects and finally to *in vivo* efficacy.

Fig 2: Preclinical Evaluation Workflow for Kinase Inhibitors

[Click to download full resolution via product page](#)

Caption: A typical drug discovery and validation pipeline.

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC_{50}) of a compound against a target kinase.

Causality: The primary goal is to quantify the direct interaction between the inhibitor and the isolated kinase enzyme, independent of cellular complexity. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen for its high sensitivity and low background, making it suitable for high-throughput screening.

Methodology:

- Reagent Preparation:
 - Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM $MgCl_2$, 1 mM EGTA, 0.01% Brij-35). The final concentration of the kinase should be optimized for a linear reaction rate.
 - Prepare a 4X solution of the peptide substrate (e.g., ULight™-tagged peptide) and ATP in kinase buffer. The ATP concentration should be at or near the Michaelis-Menten constant (K_m) for the kinase to ensure competitive binding can be accurately measured.
 - Prepare serial dilutions of the pyrazolopyridine inhibitor in 100% DMSO, then dilute further in kinase buffer to create 4X final concentrations.
- Assay Plate Setup (384-well low volume):
 - Add 2.5 μ L of 4X inhibitor solution (or DMSO for control) to each well.
 - Add 2.5 μ L of 4X Substrate/ATP mixture to all wells.
 - Initiate the reaction by adding 5 μ L of the 2X kinase solution to all wells except the negative control.
- Incubation:
 - Seal the plate and incubate at room temperature for a specified time (e.g., 60-120 minutes), determined during assay optimization.

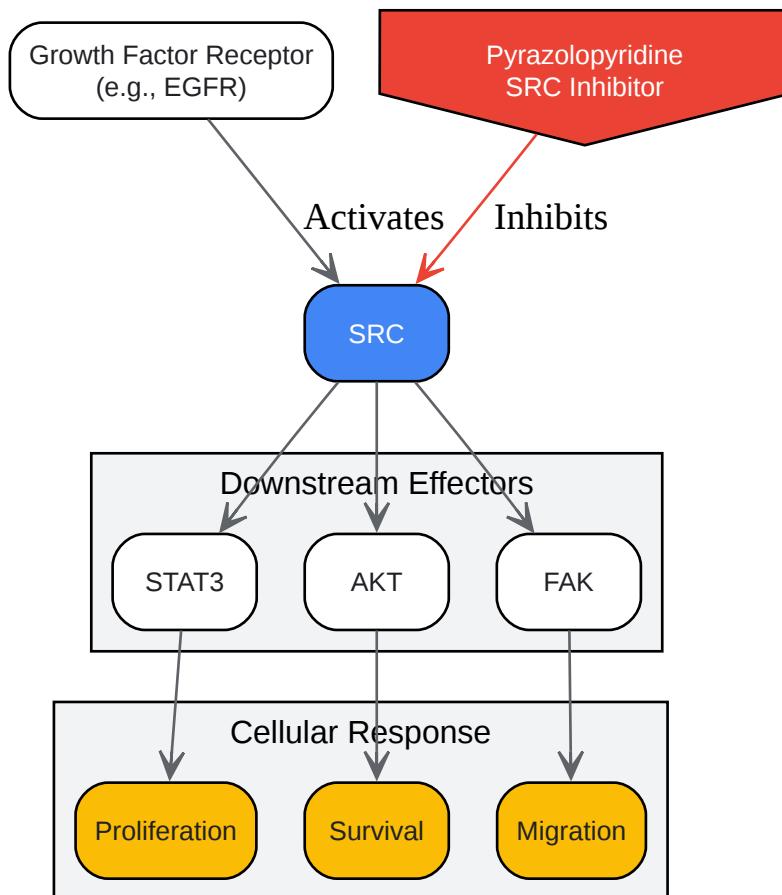
- Detection:
 - Stop the reaction by adding 10 μ L of HTRF detection buffer containing a Europium cryptate-labeled anti-phospho-substrate antibody (Eu³⁺-Ab).
 - Incubate for 60 minutes at room temperature to allow antibody binding.
- Data Acquisition:
 - Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (ULight™).
 - Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the ratio against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability Assay (SRB Assay)

This protocol assesses the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.

Causality: This assay moves the investigation into a biological context. The goal is to determine if the biochemical potency translates into an anti-proliferative effect in living cancer cells. The Sulforhodamine B (SRB) assay is chosen because it measures total protein content, making it less susceptible to interference from metabolic changes than tetrazolium-based assays (e.g., MTT).

Methodology:


- Cell Seeding:
 - Trypsinize and count cells (e.g., HCT-116, MCF-7) grown in appropriate culture media.
 - Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
- Compound Treatment:
 - Prepare serial dilutions of the pyrazolopyridine inhibitor in culture media.

- Remove the old media from the cells and add 100 μ L of media containing the inhibitor (or vehicle control) to each well.
- Incubation:
 - Incubate the plate for 72 hours (or another appropriate duration) in a humidified incubator at 37°C and 5% CO₂.
- Cell Fixation and Staining:
 - Gently remove the treatment media.
 - Fix the cells by adding 100 μ L of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate at 4°C for 1 hour.
 - Wash the plate five times with slow-running tap water and allow it to air dry completely.
 - Add 100 μ L of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
- Data Acquisition:
 - Wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
 - Solubilize the bound dye by adding 200 μ L of 10 mM Tris base solution (pH 10.5) to each well.
 - Read the absorbance on a plate reader at 510 nm.
 - Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathway Modulation

A key aspect of validation is confirming that the inhibitor modulates the intended signaling pathway within the cell. For an inhibitor targeting a kinase like SRC, this involves measuring the phosphorylation status of its downstream substrates.

Fig 3: Inhibition of the SRC Signaling Pathway

[Click to download full resolution via product page](#)

Caption: SRC kinase as a central node in oncogenic signaling.

Challenges and Future Directions

Despite the success of the pyrazolopyridine scaffold, challenges remain. Achieving high kinase selectivity is paramount to minimizing toxicity, as many kinases share structural similarities in their ATP-binding pockets.^[21] Furthermore, the emergence of drug resistance, often through mutations in the target kinase, necessitates the development of next-generation inhibitors that can overcome these changes.

Future efforts will likely focus on:

- Structure-Based Design: Leveraging co-crystal structures of inhibitors bound to their target kinases to rationally design modifications that enhance potency and selectivity.[22]
- Targeting Resistance Mutations: Designing inhibitors that can effectively bind to both wild-type and mutated forms of a kinase.
- Dual-Target and Multi-Target Inhibitors: Rationally designing molecules that inhibit multiple key nodes in cancer signaling pathways to achieve synergistic effects and combat resistance.[13][23]
- Improving Pharmacokinetic Properties: Optimizing compounds to have better oral bioavailability, metabolic stability, and distribution profiles, which are critical for clinical success.[1][2]

The pyrazolopyridine core, with its proven track record and synthetic tractability, will undoubtedly continue to be a foundational scaffold in the ongoing development of targeted anti-cancer therapies.

References

- Al-Ostoot, F. H., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health (NIH).
- Luo, Y., et al. (2009). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. *Bioorganic & Medicinal Chemistry*.
- Xie, D., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. *ACS Medicinal Chemistry Letters*.
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. *RSC Medicinal Chemistry*.
- Nassar, M. Y., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. *RSC Advances*.
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. *RSC Publishing*.
- Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. *Journal of Medicinal Chemistry*.
- Ghișu, I.-V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. *MDPI*.

- Wang, X., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. *Journal of Medicinal Chemistry*.
- Kalel, V. C., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. *Journal of Medicinal Chemistry*.
- Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. *PubMed*.
- Taylor, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. *RSC Medicinal Chemistry*.
- El-Adl, K., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][11][21]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. *Journal of Enzyme Inhibition and Medicinal Chemistry*.
- El-Gamal, M. I., et al. (2022). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. *PubMed*.
- Various Authors. (2021). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. *ResearchGate*.
- Hanan, E. J., et al. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. *Journal of Medicinal Chemistry*.
- Contadini, C., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. *BioWorld*.
- Various Authors. (2023). Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2... *ResearchGate*.
- Kassab, A. E., et al. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. *Archiv der Pharmazie*.
- Falesiedi, M., et al. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. *IRIS UniGe*.
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. *ResearchGate*.
- Unciti-Broceta, A., et al. (2016). (PDF) Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. *ResearchGate*.
- Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. *RSC Advances*.

- Patel, H., et al. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. *Journal of Applied Pharmaceutical Science*.
- Various Authors. (2022). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. *ResearchGate*.
- Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. *Semantic Scholar*.
- Taylor, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold. *RSC Medicinal Chemistry*.
- Al-Hussain, S. A., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). *Frontiers in Chemistry*.
- Schaks, S., et al. (2021). Design and Synthesis of Pyrazole-Based Macroyclic Kinase Inhibitors Targeting BMPR2. *ChemMedChem*.
- Ghișu, I.-V., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. *Molecules*.
- Abdel-Ghani, T. M., et al. (2021). Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies. *R Discovery*.
- Various Authors. (2024). EGFR inhibitors and their pharmacophoric features. *ResearchGate*.
- Dodd, P. M., et al. (2000). Phase II trial of pyrazoloacridine as second-line therapy for patients with unresectable or metastatic transitional cell carcinoma. *Investigational New Drugs*.
- Various Authors. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. *MDPI*.
- El-Naggar, A. M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. *National Institutes of Health (NIH)*.
- Hobbs, C., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. *National Institutes of Health (NIH)*.
- Trawick, M. L., et al. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, *in vitro* and *in vivo* evaluation as antitumor agents. *European Journal of Medicinal Chemistry*.
- Various Authors. (2021). Clinical development of VEGFR-2 inhibitors. *ResearchGate*.
- Wu, W., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. *ACS Medicinal Chemistry Letters*.
- Zhang, H., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3K γ / δ Inhibitors. *Journal of Medicinal Chemistry*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 6. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 7. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 8. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of New Pyrazolopyridine, Eupyrpyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]

- 15. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. *Frontiers* | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 18. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- To cite this document: BenchChem. [A Technical Guide to Pyrazolopyridine-Based Kinase Inhibitors in Oncology]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1529513#pyrazolopyridine-based-kinase-inhibitors-for-anti-cancer-targeted-therapy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com